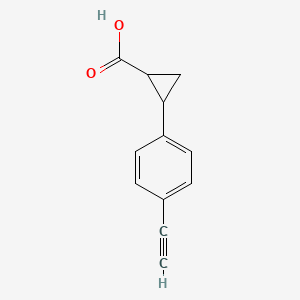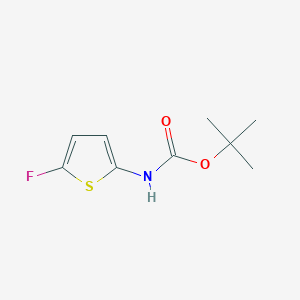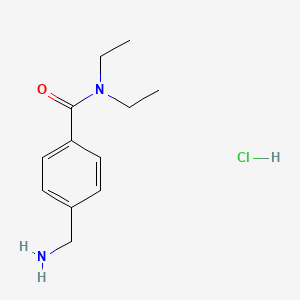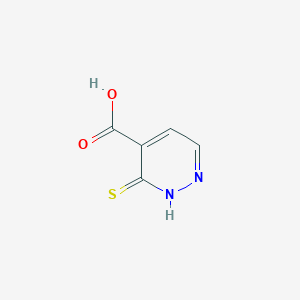
2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 2228931-18-6 . It has a molecular weight of 186.21 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H10O2/c1-2-8-3-5-9(6-4-8)10-7-11(10)12(13)14/h1,3-6,10-11H,7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 186.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Ethylene-Independent Growth Regulation
Research on 1-Aminocyclopropane 1-Carboxylic Acid, a compound structurally similar to 2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid, has illuminated its role as an ethylene-independent growth regulator in plants. Polko and Kieber (2019) reviewed the signaling role of 1-Aminocyclopropane 1-carboxylic acid beyond its function as an ethylene precursor. The review highlighted the compound's involvement in plant development, cell wall signaling, and response to pathogen virulence, suggesting that similar cyclopropane derivatives might also possess unique biological activities influencing plant growth and development independently of ethylene (Polko & Kieber, 2019).
Tandem Ring-Opening/Click Reaction
Flisar et al. (2014) reported a catalyst-free tandem ring-opening/click reaction of acetylene-bearing donor–acceptor cyclopropanes, leading to the synthesis of novel linearly fused tricyclic 1,2,3-triazoles. This study not only expands the chemical repertoire of cyclopropane derivatives but also underscores the potential of this compound in synthesizing complex molecules for various scientific applications (Flisar et al., 2014).
ACC in Stress Mitigation and Biomass Improvement
A study by Tiwari et al. (2018) focused on the application of 1-Aminocyclopropane-1-carboxylic acid deaminase producing rhizobacteria to mitigate drought and salt stress in Panicum maximum Jacq., leading to improved biomass characteristics. This research suggests that enzymes and bacteria that interact with cyclopropane carboxylic acids could be beneficial in agricultural practices, enhancing plant growth under stress conditions and potentially improving bioethanol production from biomass (Tiwari et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(4-ethynylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-2-8-3-5-9(6-4-8)10-7-11(10)12(13)14/h1,3-6,10-11H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTUJGVXJQPVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)acetonitrile](/img/structure/B2914785.png)
![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2914786.png)
![2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide](/img/structure/B2914787.png)
![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propylacetamide](/img/structure/B2914788.png)





![Methyl 7-(4-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2914800.png)

